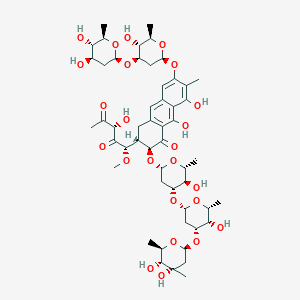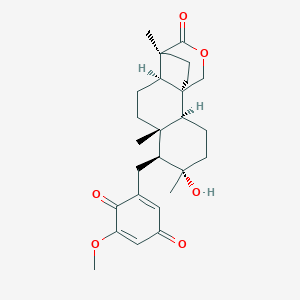
Astin J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Astin J is a natural product found in Aster tataricus with data available.
科学的研究の応用
Antitumor Properties
Astin J, a peptide isolated from Aster tataricus, has been a subject of interest for its potential antitumor properties. Research indicates that astin J and related peptides, such as astin B and astin C, exhibit significant antitumor activities. These peptides have been found to induce apoptosis and autophagy in human hepatic cells, highlighting their potential in cancer treatment. Notably, astins, including astin J, are produced by the fungal endophyte Cyanodermella asteris, which lives within the medicinal plant Aster tataricus. This discovery is pivotal for sustainable biotechnological production of astins independent of the plant (Morita, Nagashima, Takeya, & Itokawa, 1995) (Schafhauser et al., 2019) (Wang et al., 2014).
Mechanism of Action in Tumor Cells
Research on astin J and its analogues provides insights into their mechanism of action against tumor cells. The unique chemical structure, including a beta, gamma-dichlorinated proline, plays a crucial role in their antineoplastic activities. Studies have revealed that these compounds induce apoptosis in tumor cells through caspase-mediated pathways, suggesting a detailed mechanism for their antitumor action (Cozzolino et al., 2005).
Synthesis and Structural Analysis
The synthesis and structural analysis of astin J and its analogues have been pivotal in understanding their potential medicinal properties. Research has focused on the conformational flexibility and biological activity of cyclic astin analogues, contributing to the development of effective antitumor agents. These studies highlight the importance of the cyclic nature and specific amino acid residues in astins' antineoplastic activity (Saviano et al., 2004).
特性
分子式 |
C25H33N5O7 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
(2S)-2-[[(3R)-3-[[(2S)-3-hydroxy-2-[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)/t16-,17-,19+,20-/m0/s1 |
InChIキー |
MSWRFBPAGLGJCX-XEYPJELSSA-N |
異性体SMILES |
CC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)N[C@@H](CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |
正規SMILES |
CCC(C(=O)NC(CO)C(=O)NC(CC(=O)NC(CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |
同義語 |
(pyrrol-2-yl)carbonyl-2-aminobutyryl-seryl-beta-phenylalanyl-2-aminobutyric acid astin J pyrrole-Abu-Ser-beta-Phe-Abu |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E,25E)-3,11,13,23,31,33-hexahydroxy-9,29-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione](/img/structure/B1248689.png)
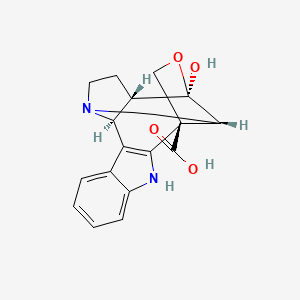

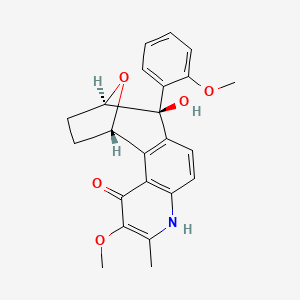

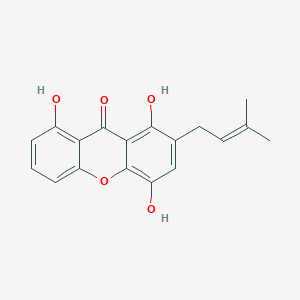

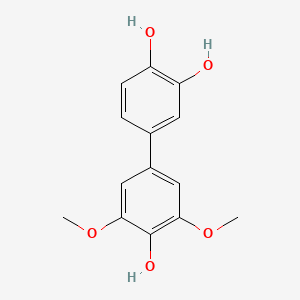
![(2S,3S)-2,3-dihydroxy-3-[(3S,5S)-2-hydroxy-2,3-dimethyl-7-oxo-1,4-oxazepan-5-yl]-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}propanamide](/img/structure/B1248702.png)
